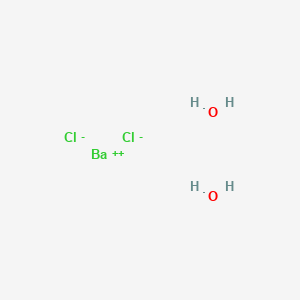

Barium chloride dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium chloride dihydrate is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is one of the most common water-soluble salts of barium. This compound appears as colorless crystals and is highly toxic. This compound is widely used in various industrial applications due to its solubility in water and its ability to impart a yellow-green coloration to a flame .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium chloride dihydrate can be synthesized through several methods:

Reaction with Barium Hydroxide or Barium Carbonate: Barium hydroxide or barium carbonate reacts with hydrochloric acid to produce barium chloride and water. The reaction is as follows: [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ] [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Barium Sulfide: Barium sulfide reacts with hydrochloric acid to form barium chloride and hydrogen sulfide: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ]

Industrial Production Methods: Industrially, this compound is produced in two main steps:

Reduction of Barium Sulfate: Barium sulfate is reduced with carbon at high temperatures to form barium sulfide: [ \text{BaSO}_4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Reaction with Hydrochloric Acid: Barium sulfide is then reacted with hydrochloric acid to produce barium chloride: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ]

Types of Reactions:

Precipitation Reactions: this compound reacts with sulfate ions to form a white precipitate of barium sulfate: [ \text{BaCl}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaCl} ]

Complexation Reactions: Barium chloride can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).

Common Reagents and Conditions:

Hydrochloric Acid: Used in the preparation of barium chloride from barium hydroxide or barium carbonate.

Sodium Sulfate: Used in precipitation reactions to form barium sulfate.

Major Products:

Barium Sulfate: Formed in precipitation reactions with sulfate ions.

Hydrogen Sulfide: Formed as a byproduct in the industrial production of barium chloride.

Applications De Recherche Scientifique

Barium chloride dihydrate has numerous applications in scientific research and industry:

Chemistry: Used as a chemical reagent to precipitate soluble sulfates and in the purification of brine solutions.

Biology: Employed in electrophysiological studies to block potassium channels.

Medicine: Used in diagnostic tests for sulfate ions.

Industry: Utilized in the production of other barium compounds, heat-treating baths, wastewater treatment, and the manufacture of pigments and PVC stabilizers

Mécanisme D'action

Barium chloride dihydrate acts as a potassium ion channel blocker. It prevents the hyperpolarization of neurons by blocking the inward rectifier potassium channels. This action affects the membrane potential and can influence various physiological processes .

Comparaison Avec Des Composés Similaires

- Barium Fluoride (BaF₂)

- Barium Bromide (BaBr₂)

- Barium Iodide (BaI₂)

Comparison:

- Solubility: Barium chloride dihydrate is highly soluble in water, whereas barium fluoride and barium iodide have different solubility profiles.

- Applications: Barium chloride is widely used in industrial applications, while barium fluoride is commonly used in optics and barium iodide in radiography.

- Toxicity: All barium compounds are toxic, but their specific toxicological profiles may vary .

This compound stands out due to its extensive use in industrial processes and its role as a chemical reagent in various scientific applications.

Propriétés

Formule moléculaire |

BaCl2H4O2 |

|---|---|

Poids moléculaire |

244.26 g/mol |

Nom IUPAC |

barium(2+);dichloride;dihydrate |

InChI |

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Clé InChI |

PWHCIQQGOQTFAE-UHFFFAOYSA-L |

SMILES canonique |

O.O.[Cl-].[Cl-].[Ba+2] |

Origine du produit |

United States |

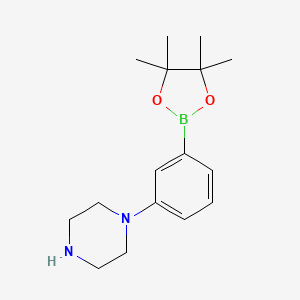

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B8817168.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)

![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)